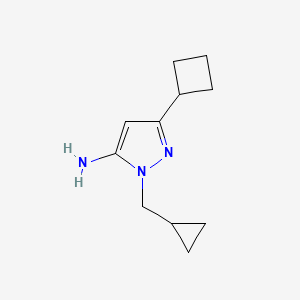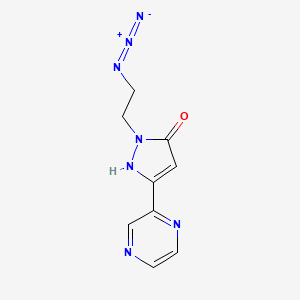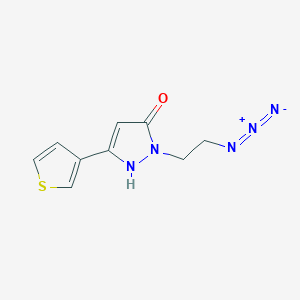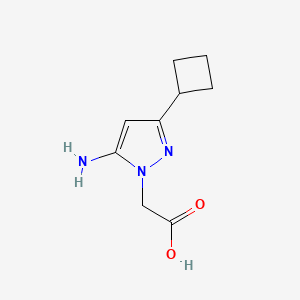
2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis pathway for 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile involves the reaction of 2-bromoacetophenone with pyrazin-2-ylhydrazine to form 2-(pyrazin-2-yl)-1-phenylethanone, which is then reacted with hydrazine hydrate to form 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine. This intermediate is then reacted with acetonitrile in the presence of a base to form the final product.Molecular Structure Analysis
The molecular formula of 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is C9H8N6. The InChI Key is IAWDUHWZPOFPGX-UHFFFAOYSA-N.Chemical Reactions Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor). Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Pyrazole derivatives are pivotal in the synthesis of diverse heterocyclic compounds due to their structural versatility. The amino group in 5-amino-pyrazoles serves as a functional handle that can be used to construct poly-substituted and fused heterocyclic scaffolds. These scaffolds are foundational structures in many pharmaceuticals and are crucial for developing novel drugs with specific biological activities .
Biological Activity
The structural framework of pyrazole derivatives, including 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile , allows for the development of compounds with significant biological activity. Some pyrazole derivatives have shown promise as therapeutic agents due to their potential anti-inflammatory, analgesic, and antipyretic properties. Their biological activity makes them candidates for drug discovery and development .
Photophysical Properties
Pyrazole derivatives exhibit exceptional photophysical properties, which are useful in material science. They can be used to create compounds that emit or absorb light at specific wavelengths, making them suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Industrial Chemical Synthesis
The compound can act as an intermediate in the synthesis of industrially relevant chemicals. Its structural flexibility allows for the creation of various chemicals that serve as building blocks in the production of dyes, polymers, and other materials essential for industrial processes .
Medicinal Chemistry
In medicinal chemistry, 2-(5-amino-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile can be utilized to design and synthesize novel compounds with potential pharmacological effects. Its core structure is similar to that found in many small-molecule drugs, making it a valuable reagent in drug design and engineering .
Development of Dual Antagonists
This compound has been used in the development of dual antagonists for therapeutic purposes. For example, a related compound was investigated for its effects in animal models of Parkinson’s Disease (PD) and cognition, highlighting the potential of pyrazole derivatives in neuroscience research .
Mécanisme D'action
Target of action
Pyrazoles and pyrazinyl compounds are often used as building blocks in the synthesis of various biologically active compounds . They can interact with a wide range of biological targets, depending on their specific structures and functional groups.
Mode of action
The mode of action of a specific pyrazole or pyrazinyl compound would depend on its structure and the biological target it interacts with. These compounds can act as inhibitors, activators, or modulators of their targets, leading to changes in biological activity .
Biochemical pathways
Pyrazoles and pyrazinyl compounds can be involved in a variety of biochemical pathways, depending on their specific targets. They can affect processes such as signal transduction, enzyme activity, and gene expression .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles and pyrazinyl compounds can vary widely, depending on factors such as their specific structures and the route of administration. These properties can significantly impact the bioavailability of these compounds .
Result of action
The molecular and cellular effects of pyrazoles and pyrazinyl compounds can include changes in cell signaling, alterations in enzyme activity, and effects on gene expression. These effects can lead to changes in cellular function and potentially have therapeutic effects .
Action environment
The action of pyrazoles and pyrazinyl compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of these compounds and their ability to interact with their targets .
Propriétés
IUPAC Name |
2-(5-amino-3-pyrazin-2-ylpyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c10-1-4-15-9(11)5-7(14-15)8-6-12-2-3-13-8/h2-3,5-6H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWDUHWZPOFPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)N)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















